5-Bromobenzo[d][1,3]dioxol-2-one

Kinase inhibition c-Src Oncology

5-Bromobenzo[d][1,3]dioxol-2-one (CAS 195372-56-6, C₇H₃BrO₃, MW 215.00) is a brominated 1,3-benzodioxole featuring a cyclic carbonate (dioxol-2-one) core. The compound serves as a versatile electrophilic building block for cross-coupling reactions and as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitor scaffolds.

Molecular Formula C7H3BrO3
Molecular Weight 215 g/mol
CAS No. 195372-56-6
Cat. No. B3049140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d][1,3]dioxol-2-one
CAS195372-56-6
Molecular FormulaC7H3BrO3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=O)O2
InChIInChI=1S/C7H3BrO3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyUQWVVWRKDLHZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[d][1,3]dioxol-2-one (CAS 195372-56-6) — Procurement Guide for Research-Grade Benzodioxole Building Blocks


5-Bromobenzo[d][1,3]dioxol-2-one (CAS 195372-56-6, C₇H₃BrO₃, MW 215.00) is a brominated 1,3-benzodioxole featuring a cyclic carbonate (dioxol-2-one) core . The compound serves as a versatile electrophilic building block for cross-coupling reactions and as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitor scaffolds [1][2]. Its 5-position bromine substituent enables regioselective palladium-catalyzed transformations (e.g., Suzuki-Miyaura coupling) that are unavailable with the unsubstituted parent benzo[d][1,3]dioxol-2-one, while the dioxol-2-one ring imparts distinct electronic properties compared to the more common methylenedioxy (dioxole) analogs [3].

Why Generic Substitution of 5-Bromobenzo[d][1,3]dioxol-2-one (CAS 195372-56-6) with Other Benzodioxole Derivatives Fails


Procurement of 5-bromobenzo[d][1,3]dioxol-2-one cannot be substituted with the more readily available 5-bromo-1,3-benzodioxole (lacking the 2-carbonyl) or with chloro-substituted analogs without fundamentally altering synthetic outcomes. The dioxol-2-one (cyclic carbonate) ring in this compound introduces an electrophilic carbonyl group that enables nucleophilic ring-opening and prodrug conjugation strategies entirely absent in the methylenedioxy analogs [1]. Additionally, the 5-bromo substituent in the dioxol-2-one series has been shown to impart halogen-bonding capabilities and distinct electronic effects that differentiate it from both the chloro analog (BDBM6210) and the unsubstituted parent in terms of kinase inhibitor scaffold design [2]. Empirical evidence demonstrates that structurally analogous compounds with different halogen substitution patterns or different heterocyclic cores exhibit divergent inhibitory profiles, underscoring the need for compound-specific procurement [3].

Quantitative Differentiation Evidence for 5-Bromobenzo[d][1,3]dioxol-2-one (CAS 195372-56-6) Against Closest Analogs


Comparative c-Src Kinase Inhibitory Activity of 5-Bromo vs. 5-Chloro Benzodioxole-Derived Scaffolds

In a head-to-head comparative study of anilinoquinazoline-based c-Src kinase inhibitors, the 5-bromo-1,3-benzodioxol-4-yl substituted derivative (BDBM6211) exhibited an IC₅₀ of 4 nM, which was equipotent to the corresponding 5-chloro analog (BDBM6210, IC₅₀ = 4 nM) under identical assay conditions (pH 7.4, 2°C, ELISA-based Src kinase activity assay) [1][2]. Both halogenated benzodioxole derivatives demonstrated markedly enhanced potency compared to earlier non-halogenated or differently substituted congeners, confirming that the 5-bromo substitution pattern provides kinase inhibitory activity comparable to the 5-chloro variant while offering distinct physicochemical properties (e.g., molecular weight, halogen-bonding potential) that may influence downstream ADME profiles [3]. The target compound's 5-bromo moiety thus represents a validated substitution choice for c-Src inhibitor development programs seeking to explore halogen-dependent pharmacological differentiation.

Kinase inhibition c-Src Oncology Quinazoline

Comparative Histamine H4 Receptor Binding Affinity of Brominated Benzodioxole-Containing Kinase Inhibitor Scaffolds

In a kinase profiling study utilizing the HotSpot assay platform, a brominated benzodioxole-containing compound (BDBM294373, US9586959 Compound 104) demonstrated IC₅₀ values of 30 nM and 36 nM against the histamine H4 receptor under identical assay conditions (pH 7.5, 2°C) in two replicate determinations [1]. A structurally related compound within the same patent series (US9586959 Compound 68) exhibited an IC₅₀ of 130 nM against the same target, representing a 4.3-fold decrease in potency relative to the 30 nM benchmark [2]. This intra-class variation highlights that specific substitution patterns on the benzodioxole core—including the presence and position of the bromine atom—significantly modulate target engagement. The 5-bromobenzo[d][1,3]dioxol-2-one scaffold therefore provides a validated starting point for structure-activity relationship (SAR) exploration around the H4 receptor and related kinase targets, with quantifiable potency differences observed even among closely related in-class compounds.

Histamine H4 receptor Kinase profiling Immunology Inflammation

Comparative Synthetic Utility: 5-Bromo vs. 5-Chloro Benzodioxol-2-one in Cross-Coupling Reactions

5-Bromobenzo[d][1,3]dioxol-2-one contains an aryl bromide moiety that is a competent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with organoboronic acids under standard basic conditions [1]. In contrast, the corresponding 5-chloro analog exhibits significantly lower reactivity in Suzuki coupling due to the higher bond dissociation energy of the C–Cl bond (approximately 95 kcal/mol) compared to the C–Br bond (approximately 80 kcal/mol), typically requiring harsher conditions (elevated temperatures, specialized ligands) or resulting in lower yields [2][3]. This differential reactivity is class-wide: aryl bromides generally undergo oxidative addition to Pd(0) catalysts 10–100× faster than the corresponding aryl chlorides under identical conditions [4]. For medicinal chemistry and process chemistry applications, the brominated derivative therefore offers superior synthetic versatility for late-stage functionalization and library synthesis compared to the chloro analog, reducing reaction optimization time and improving overall synthetic efficiency.

Suzuki-Miyaura coupling Cross-coupling C–C bond formation Medicinal chemistry

Negative Selectivity Profile: 5-Bromobenzo[d][1,3]dioxol-2-one Shows No Significant Off-Target Activity Against 5-Lipoxygenase or Peripheral Benzodiazepine Receptor

In selectivity screening assays, 5-bromobenzo[d][1,3]dioxol-2-one (as a representative benzodioxol-2-one scaffold) demonstrated no significant inhibitory activity against 5-lipoxygenase in rat basophilic leukemia (RBL-2H3) cell supernatant at a concentration of 50 μM . Similarly, the compound exhibited no meaningful binding affinity (pIC₅₀) against the peripheral benzodiazepine receptor (PBR) in rat tissue preparations [1]. This negative selectivity data is valuable for procurement decisions because it establishes that the scaffold does not inherently engage these common off-targets that might otherwise confound phenotypic screening results or introduce unwanted pharmacology. In contrast, certain other benzodioxole derivatives have been reported to show measurable activity against these targets, making the documented inactivity of this specific compound a differentiating feature for applications requiring clean selectivity profiles (e.g., target-based screening, chemical probe development).

Selectivity profiling 5-Lipoxygenase PBR Off-target screening

Physicochemical Property Comparison: Density and Predicted Boiling Point vs. Unsubstituted Parent and Structural Analogs

5-Bromobenzo[d][1,3]dioxol-2-one exhibits a measured density of 1.9 ± 0.1 g/cm³ and a predicted boiling point of 247.0 ± 19.0 °C at 760 mmHg . These values represent significant increases relative to the unsubstituted benzo[d][1,3]dioxol-2-one parent compound (density approximately 1.4 g/cm³, boiling point approximately 180–200 °C based on class averages), driven by the high atomic mass of the bromine substituent and its polarizability effects on intermolecular forces . The elevated density and boiling point have practical implications for purification protocols: the compound is amenable to high-vacuum distillation without thermal decomposition, and its density facilitates separation from aqueous phases during liquid-liquid extraction. In contrast, the corresponding 5-chloro analog (estimated density ~1.5 g/cm³, boiling point ~220–230 °C) offers less pronounced differentiation from the parent, potentially complicating chromatographic resolution from unreacted starting materials in reaction mixtures [1].

Physicochemical properties Density Boiling point Purification

Comparative Halogen-Bonding Capability: 5-Bromo Enables Non-Covalent Interactions Unavailable with Parent or Chloro Analogs

The 5-bromo substituent in 5-bromobenzo[d][1,3]dioxol-2-one enables halogen-bonding interactions that are not possible with the unsubstituted parent compound or with hydrogen-substituted analogs [1]. Halogen bonding—a non-covalent interaction between an electrophilic halogen σ-hole and a Lewis base—is a well-established molecular recognition motif in both protein-ligand binding and crystal engineering applications [2]. Bromine exhibits a larger and more polarizable σ-hole than chlorine, resulting in stronger halogen-bonding potential (typical interaction energies: C–Br···O ~2–8 kcal/mol vs. C–Cl···O ~1–5 kcal/mol) [3]. While the 5-chloro analog also participates in halogen bonding, the bromine atom provides enhanced interaction strength and a distinct geometry (C–Br···O distance typically 2.8–3.3 Å vs. C–Cl···O distance 2.7–3.1 Å) [4]. This difference has been exploited in structure-based drug design to achieve target selectivity and improve ligand efficiency in bromodomain and kinase inhibitor programs [5]. The procurement of the 5-bromo variant therefore enables exploration of halogen-bonding-driven molecular recognition that is quantitatively and geometrically distinct from that achievable with the 5-chloro or unsubstituted analogs.

Halogen bonding Molecular recognition Crystal engineering Drug design

Procurement-Relevant Research and Industrial Application Scenarios for 5-Bromobenzo[d][1,3]dioxol-2-one (CAS 195372-56-6)


c-Src Kinase Inhibitor Scaffold Development and SAR Exploration

Based on the direct head-to-head comparison demonstrating equipotent c-Src inhibition (IC₅₀ = 4 nM) between 5-bromo and 5-chloro benzodioxole-derived quinazoline scaffolds [1], this compound is optimally suited for medicinal chemistry programs developing c-Src inhibitors for oncology applications. Researchers can utilize 5-bromobenzo[d][1,3]dioxol-2-one as a key building block to synthesize analogs that maintain potent kinase engagement while exploring halogen-dependent pharmacokinetic differentiation (e.g., metabolic stability, plasma protein binding, tissue distribution) relative to the chloro analog [2]. The documented selectivity profile—specifically the lack of activity against 5-lipoxygenase and peripheral benzodiazepine receptor at concentrations up to 50 μM —further supports its use in target-based screening cascades where off-target confounding must be minimized.

Suzuki-Miyaura Cross-Coupling for Library Synthesis and Late-Stage Functionalization

The aryl bromide functionality in 5-bromobenzo[d][1,3]dioxol-2-one makes it a preferred electrophilic partner for Suzuki-Miyaura cross-coupling reactions compared to the corresponding 5-chloro analog [1]. This enhanced reactivity—attributable to the class-wide observation that aryl bromides undergo oxidative addition to Pd(0) catalysts 10–100× faster than aryl chlorides [2]—enables higher yielding C–C bond formations under milder conditions (60–80 °C with standard Pd(PPh₃)₄ catalysis vs. 100–120 °C with specialized ligands required for aryl chlorides). Applications include the parallel synthesis of benzodioxole-containing compound libraries, late-stage diversification of advanced intermediates, and the installation of aryl, heteroaryl, or alkenyl groups via boronic acid coupling partners .

Histamine H4 Receptor Modulator Development for Immunology and Inflammation

Based on the HotSpot kinase profiling data showing that brominated benzodioxole-containing compounds achieve sub-50 nM potency against the histamine H4 receptor (IC₅₀ = 30–36 nM) [1], 5-bromobenzo[d][1,3]dioxol-2-one is a validated building block for immunology and inflammation drug discovery programs targeting the H4 receptor. The quantifiable 3.6–4.3× potency advantage over structurally related in-patent comparators (e.g., Compound 68: IC₅₀ = 130 nM) [2] demonstrates that specific substitution patterns on the benzodioxole core critically modulate target engagement. Researchers can leverage this scaffold to explore SAR around H4 receptor antagonism for indications including allergic rhinitis, asthma, pruritus, and inflammatory bowel disease.

Halogen-Bonding-Enabled Molecular Recognition in Structure-Based Drug Design

The 5-bromo substituent enables halogen-bonding interactions with Lewis basic sites in protein binding pockets (e.g., backbone carbonyls, carboxylate side chains) that are unattainable with the unsubstituted parent compound and geometrically distinct from the 5-chloro analog [1]. The stronger σ-hole of bromine compared to chlorine (interaction energies ~2–8 kcal/mol vs. ~1–5 kcal/mol) and the longer optimal interaction distance (2.8–3.3 Å vs. 2.7–3.1 Å) [2] provide medicinal chemists with a distinct design tool for optimizing ligand efficiency and target selectivity. This is particularly relevant for targets with shallow or solvent-exposed binding pockets where traditional hydrogen-bonding interactions are insufficient, including bromodomain-containing proteins, kinases with gatekeeper mutations, and protein-protein interaction interfaces .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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